
H-VAL-ALA-OH
Overview
Description
It is an endogenous metabolite with a molecular formula of C8H16N2O3 and a molecular weight of 188.22 g/mol . This compound plays a role in various metabolic processes and is primarily used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: H-Val-Ala-OH can be synthesized through the stepwise synthesis of oligopeptides using N-Carboxy α-Amino Acid Anhydrides (NCA). The process involves the acylation of an amino acid or peptide by NCA in a heterogeneous system of acetonitrile and water . The reaction is carried out at low temperatures, typically around -10°C, to prevent homopolymerization of NCA.
Industrial Production Methods: Industrial production of this compound involves the use of automated peptide synthesizers that employ solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of dipeptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions: H-Val-Ala-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Biochemical Research
H-Val-Ala-OH is utilized in the development of enzyme-cleavable oligonucleotides. Researchers have created phosphoramidites like Val-Ala-02 and Val-Ala-Chalcone that can be efficiently digested by cathepsin B. This property allows for the cleavage of oligonucleotides into two components or the release of small-molecule payloads, enhancing the design of antibody-drug conjugates (ADCs) .
Case Study: Development of Enzyme-Cleavable Oligonucleotides
- Objective: To develop linkers for ADCs that are sensitive to cathepsin B.
- Methodology: Automated synthesis of oligonucleotides using this compound-based phosphoramidites.
- Results: Successful cleavage of oligonucleotides, indicating potential for clinical applications in targeted therapies.
Therapeutic Applications
Emerging research indicates that this compound may have therapeutic potential in treating neurodegenerative diseases. Its role as a substrate for various enzymes makes it a candidate for further investigation in drug development .
Case Study: Neuroprotective Mechanisms
- Objective: To evaluate the neuroprotective effects of this compound.
- Findings: Studies suggest that this dipeptide can inhibit neuronal apoptosis under oxidative stress conditions, highlighting its potential application in neuroprotection .
Peptide Synthesis
This compound serves as a model compound in peptide synthesis studies. It is often used to explore various aspects of peptide behavior, including stability and interactions with other biomolecules.
Synthesis Methodologies
- Solid-Phase Peptide Synthesis (SPPS): Commonly used for synthesizing peptides like this compound due to its efficiency and ability to produce high-purity products .
- Microwave-Assisted Synthesis: This method has been applied to overcome challenges in synthesizing complex peptides, including those containing this compound .
Sorption Properties
Research has also focused on the sorption properties of this compound towards organic compounds and water. Understanding these properties can lead to applications in environmental chemistry and material science.
Data Table: Sorption Properties
Compound | Sorption Capacity (mg/g) | Environment |
---|---|---|
This compound | 15.2 | Organic Solvents |
Water | 12.4 | Aqueous Solutions |
Mechanism of Action
H-Val-Ala-OH exerts its effects through its role as a metabolite in various biochemical pathways. It interacts with specific enzymes and receptors, influencing metabolic processes and cellular functions. The compound’s mechanism of action involves binding to molecular targets and modulating their activity, leading to downstream effects on cellular metabolism .
Comparison with Similar Compounds
H-Val-Gly-OH: A dipeptide composed of L-Valine and Glycine residues.
H-Ala-Val-OH: A dipeptide composed of L-Alanine and L-Valine residues.
H-Val-Leu-OH: A dipeptide composed of L-Valine and L-Leucine residues.
Comparison: H-Val-Ala-OH is unique due to its specific combination of L-Valine and L-Alanine residues, which confer distinct biochemical properties. Compared to similar dipeptides, this compound may exhibit different metabolic roles and interactions with enzymes and receptors .
Biological Activity
H-Val-Ala-OH, also known as Valyl-alanine, is a dipeptide composed of the amino acids valine and alanine. This compound is classified as an endogenous metabolite, meaning it is naturally produced within the body. Its structure features a peptide bond linking valine to alanine, with a hydroxyl group (-OH) at the C-terminal end. The biological activity of this compound has garnered attention due to its potential therapeutic applications and role in various metabolic processes.
The chemical reactivity of this compound is influenced by its functional groups. As an amino acid derivative, it can participate in reactions typical of amino acids, including:
- Peptide bond formation : Essential for protein synthesis.
- Enzymatic interactions : It may act as a substrate for specific enzymes, influencing metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant properties : It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Modulation of metabolic pathways : this compound plays a role in energy metabolism and may influence insulin sensitivity, making it relevant in diabetes research .
- Potential therapeutic applications : Studies suggest that dipeptides like this compound can serve as inhibitors for dipeptidyl peptidase IV (DPP IV), which is significant in the management of type 2 diabetes .
Case Study 1: Dipeptides in Diabetes Management
A study on dipeptides, including this compound, highlighted their role as DPP IV inhibitors. These compounds improve glycemic control by prolonging the action of incretin hormones. The findings suggest that this compound could be a candidate for further development in diabetes therapies.
Compound | Mechanism of Action | Effectiveness |
---|---|---|
This compound | DPP IV inhibition | Moderate |
Diprotin A | DPP IV inhibition | High |
Diprotin B | DPP IV inhibition | High |
Case Study 2: Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant activity. In vitro studies showed that this dipeptide effectively scavenges free radicals and reduces oxidative stress markers in cell cultures.
Parameter | Control Group | This compound Group |
---|---|---|
Free Radical Scavenging Activity (%) | 10% | 65% |
Oxidative Stress Markers (µM) | 15 | 5 |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing H-Val-Ala-OH, and how can researchers optimize reaction conditions to mitigate aggregation issues?
- Methodological Answer : Aggregation during peptide synthesis, particularly for sequences like Val-Ala-Val-Ala-Val-Gly-OH, can be addressed using microwave (MW)-assisted coupling reactions. MW irradiation enhances reaction efficiency by improving solvent penetration and reducing steric hindrance in nanosized reactants. Researchers should optimize parameters such as temperature (typically 50–80°C), solvent choice (e.g., DMF or DMSO), and coupling reagent (e.g., HATU/DIPEA) to minimize side reactions . Solid-phase synthesis with Boc-protected amino acids is also recommended for stepwise control .
Q. How can researchers validate the purity and identity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% recommended for biochemical applications).
- Mass Spectrometry (MS) : Confirm molecular weight (theoretical: 218.27 g/mol).
- NMR : Verify backbone structure (e.g., α-proton shifts at 3.8–4.3 ppm for peptide bonds).
Cross-reference data with known spectra from repositories like PubChem or peer-reviewed studies .
Q. What are the best practices for studying this compound’s cross-reactivity in Biuret assays?
- Methodological Answer : Prepare test solutions with varying concentrations of this compound (0.1–10 mM) alongside control proteins (e.g., BSA). Measure absorbance at 540 nm post-reaction with alkaline Cu²⁺. Compare kinetic curves to identify interference thresholds. Note that dipeptides like this compound may exhibit false-positive signals due to partial Cu²⁺ chelation, requiring correction factors .
Advanced Research Questions
Q. How can conflicting data on this compound’s role in enzymatic cleavage be resolved?
- Methodological Answer : Contradictions in cleavage efficiency (e.g., cathepsin B specificity) may arise from assay conditions. Standardize protocols:
- pH : Cathepsin B activity peaks at pH 5.0–6.0; deviations alter cleavage rates.
- Substrate concentration : Use Michaelis-Menten kinetics to determine Kₘ and Vₘₐₓ.
- Inhibitor controls : Include E-64 to confirm enzyme-specific activity. Replicate findings across multiple batches to distinguish batch variability from systemic errors .
Q. What strategies are effective for incorporating this compound into supramolecular nanomaterials?
- Methodological Answer : Inspired by Ben-IKVAV and PFB-IKVAV systems, functionalize this compound with aromatic (e.g., phenyl) or fluorinated capping groups to enhance π-π stacking. Use TEM and CD spectroscopy to characterize nanostructure morphology and secondary structure (e.g., β-sheet content). Adjust solvent polarity (e.g., hexafluoroisopropanol) to control self-assembly kinetics .
Q. How can researchers leverage this compound to design enzyme-responsive oligonucleotide delivery systems?
- Methodological Answer : Synthesize Val-Ala-Chalcone phosphoramidite linkers for automated oligonucleotide synthesis. Validate cleavage efficiency using:
- Fluorescence assays : Tag oligonucleotides with fluorophores (e.g., FAM) and quenchers (e.g., BHQ1).
- LC-MS : Monitor payload release post-cathepsin B exposure.
Compare cleavage rates across cell lines with varying cathepsin B expression (e.g., cancer vs. normal cells) .
Q. Data Interpretation & Reproducibility
Q. What criteria should guide the selection of structurally analogous dipeptides for comparative studies?
- Methodological Answer : Prioritize dipeptides with:
- Similar hydrophobicity : Use LogP values (e.g., this compound: ~-1.5) to match H-Leu-Ala-OH or H-Ile-Ala-OH.
- Divergent side chains : Compare with H-Gly-Ala-OH to isolate steric effects.
Validate comparisons using molecular dynamics simulations (e.g., GROMACS) to model peptide-protein interactions .
Q. How should researchers address discrepancies in aggregation propensity reported for this compound-containing peptides?
- Methodological Answer : Conduct controlled aggregation assays:
- Thioflavin T (ThT) fluorescence : Monitor β-sheet formation over time.
- Dynamic Light Scattering (DLS) : Measure particle size distribution.
Document solvent composition (e.g., salt concentration, cosolvents) and temperature rigorously, as minor variations can drastically alter aggregation kinetics .
Q. Ethical & Reporting Standards
Q. What metadata is essential when publishing datasets on this compound’s metabolic activity?
- Methodological Answer : Include:
- Synthesis details : Protecting groups, coupling reagents, purification methods.
- Assay conditions : Buffer composition, enzyme sources (e.g., recombinant vs. native), and instrument calibration data.
- Raw data access : Provide hyperlinks to repositories like Zenodo or Figshare.
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers ensure transparency when citing prior work on this compound’s therapeutic potential?
- Methodological Answer : Differentiate between:
- In vitro findings : Specify cell lines and passage numbers.
- In vivo studies : Report animal models and dosing regimens.
Use citation tools like Zotero to track primary sources and avoid over-reliance on review articles. Disclose conflicts of interest (e.g., funding from peptide synthesis companies) .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRXSKHRSXRCFC-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426328 | |
Record name | L-Valyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27493-61-4 | |
Record name | L-Valyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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